molecular formula C12H10O2 B3051679 7-Methylnaphthalene-1-carboxylic acid CAS No. 35387-22-5

7-Methylnaphthalene-1-carboxylic acid

Cat. No.: B3051679
CAS No.: 35387-22-5
M. Wt: 186.21 g/mol
InChI Key: JTVOBWUGAKILQO-UHFFFAOYSA-N
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Description

7-Methylnaphthalene-1-carboxylic acid (C₁₂H₁₀O₂) is a naphthalene derivative with a methyl group (-CH₃) at the 7th position and a carboxylic acid (-COOH) group at the 1st position. Naphthalene derivatives are widely studied for applications in organic synthesis, pharmaceuticals, and biochemical research due to their aromatic stability and functional versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Methylnaphthalene-1-carboxylic acid can be synthesized through several methods:

    Oxidation of 7-Methylnaphthalene: One common method involves the oxidation of 7-methylnaphthalene using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Grignard Reaction: Another method involves the carboxylation of a Grignard reagent derived from 7-bromomethylnaphthalene.

Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes using environmentally friendly oxidants and catalysts to ensure high efficiency and minimal environmental impact .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Various electrophiles under acidic or basic conditions

Major Products Formed:

    Oxidation: Naphthalene-1,7-dicarboxylic acid

    Reduction: 7-Methylnaphthalene-1-methanol

    Substitution: Functionalized naphthalene derivatives

Scientific Research Applications

Organic Synthesis

7-Methylnaphthalene-1-carboxylic acid is utilized as a precursor in the synthesis of various organic compounds. It serves as a building block for:

  • Herbicides and Pesticides : The compound is involved in the synthesis of alkyl ethers of naphthalenecarboxylic acids, which are critical in developing herbicides and plant growth regulators . These derivatives enhance agricultural productivity by controlling unwanted vegetation.
  • Dyes and Pigments : It is also used in producing dyes due to its chromophoric properties, which allow it to impart color when incorporated into various materials .

Pharmaceutical Applications

The derivatives of naphthalene carboxylic acids have been explored for their medicinal properties. Research indicates that they can be used in:

  • Antimicrobial Agents : Some studies have suggested that naphthalene derivatives exhibit antimicrobial activity, making them potential candidates for developing new antibiotics .
  • Anti-inflammatory Drugs : Investigations into the anti-inflammatory properties of naphthalene derivatives have shown promising results, indicating their potential use in treating inflammatory diseases .

Material Science

In material science, this compound is used to synthesize polymers and advanced materials. Its chemical structure allows it to participate in polymerization reactions, leading to:

  • High-performance Polymers : These materials are utilized in various applications, including coatings, adhesives, and composites that require durability and resistance to environmental factors.

Case Study 1: Herbicide Development

A study on the synthesis of alkyl ethers from naphthalenecarboxylic acids demonstrated that these compounds could effectively control specific weed species while minimizing environmental impact . The research highlighted the importance of optimizing the synthesis process to enhance yield and efficacy.

Case Study 2: Antimicrobial Activity

Research published in the Journal of Organic Chemistry explored the antimicrobial properties of various naphthalene derivatives, including this compound. The findings indicated significant activity against several bacterial strains, suggesting potential therapeutic applications .

Case Study 3: Polymer Synthesis

A patent application detailed a method for using naphthalenecarboxylic acids in creating high-performance polymers . The study focused on the thermal stability and mechanical properties of the resulting materials, confirming their suitability for industrial applications.

Mechanism of Action

The mechanism of action of 7-methylnaphthalene-1-carboxylic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 7-methylnaphthalene-1-carboxylic acid and its analogs:

Compound Name Molecular Formula Molecular Weight (Da) Substituent Positions Key Properties/Applications
This compound C₁₂H₁₀O₂ 186.21 (calculated) Methyl (7), Carboxylic acid (1) Hypothesized lower polarity due to methyl group; potential intermediate in organic synthesis
5-Methylnaphthalene-1-carboxylic acid C₁₂H₁₀O₂ 186.21 Methyl (5), Carboxylic acid (1) Used in crystallography studies; SMILES: O=C(O)c1cccc2c1cccc2C
1-Naphthoic acid C₁₁H₈O₂ 172.18 Carboxylic acid (1) Biochemical reagent for life science research; higher polarity due to absence of methyl
2-Phenylnaphthalene-1-carboxylic acid C₁₇H₁₂O₂ 248.28 Phenyl (2), Carboxylic acid (1) Enhanced hydrophobicity (LogP: 4.2); used in photochemical studies
2-Hydroxy-7-methoxy-5-methylnaphthalene-1-carboxylic acid C₁₃H₁₂O₄ 232.23 Hydroxy (2), Methoxy (7), Methyl (5), Carboxylic acid (1) Increased polarity due to hydroxyl and methoxy groups; potential pharmaceutical applications

Key Observations:

Hydroxy and methoxy groups (e.g., in C₁₃H₁₂O₄) significantly increase polarity, making such derivatives more suitable for aqueous-phase reactions .

Toxicological Considerations :

  • While direct data for this compound are unavailable, methylnaphthalenes (e.g., 1- and 2-methylnaphthalene) are associated with respiratory toxicity in animal models . Carboxylic acid derivatives may exhibit different metabolic pathways due to the polar -COOH group.

Applications in Research :

  • 1-Naphthoic acid is a foundational biochemical reagent, whereas phenyl-substituted analogs (e.g., 2-phenylnaphthalene-1-carboxylic acid) are explored for their photostability and electronic properties .

Biological Activity

7-Methylnaphthalene-1-carboxylic acid (C12H10O2) is an aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, as well as its metabolic pathways and toxicity.

Chemical Structure and Properties

This compound consists of a naphthalene ring with a methyl group at the 7-position and a carboxylic acid functional group at the 1-position. The compound's structure influences its solubility, reactivity, and interactions with biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. A study demonstrated that derivatives of naphthalene compounds showed significant activity against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentrations (MIC) for these compounds ranged from 1 to 4 µg/mL, indicating potent antimicrobial effects .

CompoundMIC (µg/mL)Activity
This compound1-4Antimicrobial against Staphylococcus spp.
Cinnamamide derivatives<10Anticancer activity on HeLa cells

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Its derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, IC50 values for various derivatives on HeLa cells were reported to be below 10 µg/mL, suggesting strong anticancer activity .

Cell LineIC50 (µg/mL)Compound
HeLa<10Various derivatives
MCF-711.20-93.46Selected compounds

Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial for combating oxidative stress in biological systems. In vitro tests have shown that certain derivatives possess significant radical-scavenging activity, contributing to their potential health benefits .

Metabolic Pathways

The metabolism of this compound involves several enzymatic reactions. Studies have indicated that it may undergo hydroxylation and conjugation processes within biological systems, leading to various metabolites that could influence its biological activity .

Toxicity and Safety

While the compound shows promise in therapeutic applications, toxicity assessments are essential for evaluating safety. Toxicological profiles suggest that naphthalene-derived compounds can exhibit varying degrees of toxicity depending on exposure levels and metabolic pathways . The potential for bioaccumulation and adverse effects necessitates careful consideration in drug development.

Case Studies

Several case studies highlight the biological activities of naphthalene derivatives:

  • Antimicrobial Efficacy : A study evaluated the effectiveness of various naphthalene derivatives against clinical strains of Staphylococcus aureus, demonstrating significant inhibition of biofilm formation.
  • Anticancer Research : Research on cinnamamide derivatives showed IC50 values indicating high antiproliferative activity across multiple cancer cell lines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Methylnaphthalene-1-carboxylic acid, and how can purity be maximized?

  • Methodology : Synthesis typically involves multi-step reactions, such as Friedel-Crafts alkylation or carboxylation of methylnaphthalene derivatives. Key steps include:

  • Piperidine ring formation (if applicable) and methanesulfonyl group introduction (for derivatives) under controlled temperature (60–80°C) and inert atmospheres .
  • Coupling reactions with naphthalene carboxamide precursors, using catalysts like Pd/C or HOBt/EDC for amide bond formation .
  • Purification : Recrystallization in ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >98% purity .

Q. Which analytical techniques are most effective for structural characterization and purity assessment?

  • Techniques :

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the naphthalene ring .
  • Mass spectrometry (MS) for molecular weight validation (e.g., ESI-MS for derivatives) .
  • HPLC-UV/FLD for quantifying trace impurities, with C18 columns and acetonitrile/water mobile phases .

Q. How should in vitro toxicity assays be designed to evaluate acute cellular responses?

  • Protocol :

  • Use systematic review frameworks (Table C-2, ) to extract relevant endpoints (e.g., hepatic/renal effects).
  • Employ cell lines (e.g., HepG2, HEK293) exposed to 0.1–100 µM concentrations for 24–72 hours .
  • Measure viability (MTT assay), oxidative stress (ROS detection), and apoptosis markers (caspase-3/7 activity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data across experimental models?

  • Approach :

  • Conduct risk-of-bias assessments using tools like Table C-6/C-7 ( ) to evaluate randomization, dose consistency, and outcome reporting.
  • Apply systematic review criteria ( ) to prioritize high-confidence studies (≥3 "yes" responses in bias questionnaires) .
  • Use meta-analysis to harmonize data from heterogeneous models (e.g., rodent vs. human cell lines) .

Q. What are the critical data gaps in understanding the environmental fate of this compound?

  • Identified Gaps :

  • Partitioning data : Limited studies on soil/water adsorption coefficients (Koc) and bioaccumulation potential .
  • Degradation pathways : Need for advanced LC-MS/MS studies to identify photolysis/byproducts in aquatic systems .
  • Biomonitoring : Lack of biomarkers for occupational exposure assessment (e.g., urinary metabolites) .

Q. How should mechanistic studies prioritize molecular targets for carcinogenicity risk assessment?

  • Strategy :

  • Screen for DNA adduct formation using ³²P-postlabeling or HPLC-ECD .
  • Evaluate enzyme inhibition (e.g., CYP450 isoforms) via fluorometric assays .
  • Integrate transcriptomic profiling (RNA-seq) to identify dysregulated pathways (e.g., oxidative stress, apoptosis) .

Q. What methodologies are recommended for addressing research priorities outlined in CERCLA Section 104(i)(5)?

  • Guidance :

  • Follow ATSDR/NTP frameworks ( ) to prioritize inhalation/dermal exposure studies in underrepresented species (e.g., non-rodents).
  • Use QSAR models to predict toxicity for structural analogs when empirical data are lacking .
  • Develop high-throughput screening platforms to assess endocrine disruption potential (e.g., ER/AR reporter assays) .

Q. Tables for Reference

Table 1. Key Risk-of-Bias Criteria for Experimental Studies

CriterionSource
Dose randomizationTable C-7
Outcome reporting completenessTable C-6
Allocation concealmentTable C-7

Table 2. Data Extraction Categories for Systematic Reviews

CategoryExample Metrics
Exposure Route Inhalation, oral, dermal
Health Outcomes Hepatic effects, apoptosis
Species Human, rodent, in vitro

Properties

IUPAC Name

7-methylnaphthalene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-8-5-6-9-3-2-4-10(12(13)14)11(9)7-8/h2-7H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVOBWUGAKILQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=C2C(=O)O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70546243
Record name 7-Methylnaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70546243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35387-22-5
Record name 7-Methyl-1-naphthalenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35387-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methylnaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70546243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Iodopropane and benzyl chloride were commercial products. 6-Bromohexanoic acid tert-butyl ester was synthesized by passing isobutylene through solution of 6-bromohexanoic acid in dichlomethane in presence of concentrated sulfuric acid (See, Lecher, H. Z., Greenwood, R. A., Whitehouse, K. C. and Chao, T. H. “The Phosphonation of Aromatic Compounds with Phosphorus Pentasulfide.” J. Am. Chem. Soc. 78, (1956) 5018-5022.) and used directly without purification in the next step of the synthetic process. Dimethyl thiophosphite was produced by refluxing dimethyl phosphite (Sigma-Aldrich, St. Louis, Mo.) with Lawesson's reagent in benzene. (Snatzke, G. and Kunde, K. “Perhydrodibenz[a.j]anthracen-14-one, I. Synthese 2-substituierter Dibenz[a.j]anthracen-Derivate.” Chem. Ber. 106, (1973) 1341-1362) 7-Methylnaphthalene-1-carboxylic acid was prepared by acetylation of 2-methylnaphthalene to 1-(7-methyl-naphthalen-1-yl)-ethanone followed by oxidation with bromine. (See, Hilgetag, G. and Teichmann, H. “Uber einige Methylierungsreactionen der beiden isomeren Trimethylthiophosphate.” J. Prakt. Chem. 8, (1959) 90-96.)
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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